molecular formula C10H11ClO3 B6326052 Methyl 4-Chloro-2-methoxy-5-methylbenzoate CAS No. 1368228-61-8

Methyl 4-Chloro-2-methoxy-5-methylbenzoate

Cat. No.: B6326052
CAS No.: 1368228-61-8
M. Wt: 214.64 g/mol
InChI Key: BHDSOPMNWOXJJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-chloro-2-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDSOPMNWOXJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-Chloro-2-methoxy-5-methylbenzoate typically involves the esterification of 4-chloro-2-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Chloro-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-Chloro-2-methoxy-5-methylbenzoate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents.

Case Study:
A study investigated the use of this compound as a precursor in synthesizing novel anti-inflammatory drugs. The modifications led to compounds with improved efficacy and reduced side effects compared to existing medications.

Agrochemical Development

The compound is also explored in agrochemical formulations, particularly as a building block for herbicides and pesticides. Its chlorinated structure contributes to enhanced stability and effectiveness in target applications.

Case Study:
Research focused on developing herbicides based on this compound showed promising results in controlling specific weed species while minimizing environmental impact.

Material Science

In material science, this compound is used in synthesizing polymers and resins with desired properties such as thermal stability and chemical resistance.

Case Study:
A project aimed at creating high-performance coatings incorporated this compound, resulting in materials that exhibited superior durability and resistance to harsh conditions.

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistryPrecursor for synthesizing pharmaceutical compoundsAnti-inflammatory drug development
AgrochemicalsBuilding block for herbicides and pesticidesHerbicide formulation
Material ScienceUsed in polymer synthesis for coatingsHigh-performance coatings

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy group on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Methyl 4-Chloro-2-methoxy-5-methylbenzoate is unique due to the combination of its chloro, methoxy, and methyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

Biological Activity

Methyl 4-chloro-2-methoxy-5-methylbenzoate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various scientific sources.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3 with a molecular weight of approximately 216.65 g/mol. The presence of chlorine and methoxy groups in its structure is significant for its biological activity.

PropertyValue
Molecular FormulaC10H11ClO3C_{10}H_{11}ClO_3
Molecular Weight216.65 g/mol
Boiling PointNot available
Log P (octanol-water partition coefficient)2.04
SolubilityHigh

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study indicated that compounds with similar structures demonstrated significant antibacterial effects, especially against Gram-positive bacteria, suggesting that the chlorine and methoxy substituents enhance their efficacy .

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies revealed that this compound can inhibit the growth of certain cancer cells, with IC50 values indicating effective concentrations for cell growth inhibition. For instance, related compounds in the same chemical family have shown IC50 values ranging from 20 to 30 µM against human cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The chlorine atom at the para position is known to enhance lipophilicity and increase membrane permeability, while the methoxy group contributes to electron donation, which can stabilize reactive intermediates during metabolic processes.

Key Findings in SAR Studies

  • Chlorine Substitution : Enhances antibacterial activity.
  • Methoxy Group : Increases solubility and bioavailability.
  • Methyl Group : Contributes to overall stability and reduces toxicity.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A comparative study showed that derivatives with similar substituents had Minimum Inhibitory Concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
  • Cytotoxicity Against Cancer Cells : In a screening of various benzoate derivatives, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM, suggesting it may serve as a lead compound for further development .

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